N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a synthetic organic compound characterized by its dual pyrimidine cores. Its unique structure suggests promising applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide typically involves multi-step organic synthesis techniques:
Pyrimidine Formation: : Begin with the construction of the pyrimidine rings through Biginelli reaction or similar multi-component reactions.
Cyclopropyl Integration: : Introduce the cyclopropyl group via cyclopropanation reactions, utilizing compounds like diazo compounds in the presence of transition metal catalysts.
Acetamide Linker Synthesis: : Form the acetamide linker by coupling reactions, which may involve reagents like acetic anhydride and suitable bases.
Industrial Production Methods
On an industrial scale, the production of this compound requires:
Optimized Reaction Conditions: : Utilizing flow chemistry for efficient large-scale synthesis.
Purification: : Employing crystallization techniques and high-performance liquid chromatography (HPLC) for purification.
Quality Control: : Implementing rigorous quality checks through analytical methods like NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation: : The 6-oxo groups can undergo oxidation to form higher oxidation states.
Reduction: : Ketone groups might be reduced to alcohols under hydrogenation conditions.
Substitution: : The aromatic hydrogen atoms can be substituted through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichlorodicyanoquinone.
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nitrating agents for aromatic nitration, like concentrated nitric acid in sulfuric acid.
Major Products
Reactions typically yield derivatives with modified functional groups, maintaining the core pyrimidine structure.
Scientific Research Applications
Chemistry
Molecular Building Blocks: : Acts as a precursor for the synthesis of more complex organic molecules.
Catalyst Design: : Its structure is useful in designing novel catalysts for organic reactions.
Biology
Drug Development: : Explored as a potential pharmacophore in designing drugs targeting specific enzymes or receptors.
Enzyme Inhibition Studies: : Useful in studying mechanisms of enzyme inhibition due to its structural similarity to enzyme substrates.
Medicine
Anticancer Research: : Investigated for its potential cytotoxic effects on cancer cells.
Antiviral Studies: : Potential application in developing antiviral agents due to its interaction with viral enzymes.
Industry
Material Science: : Potential use in the development of novel materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: : Inhibits key enzymes involved in metabolic pathways, acting as a competitive inhibitor.
Receptor Binding: : Binds to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide stands out due to its unique dual pyrimidine structure compared to other compounds which might only contain a single pyrimidine ring or different functional groups.
Similar Compounds
4-phenyl-6-oxo-1,6-dihydropyrimidine: : Shares the pyrimidine core but lacks the cyclopropyl group.
2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine: : Similar in some functional groups but different in overall structure.
Conclusion
This compound represents a promising compound with versatile applications across multiple fields. Its unique structure and reactivity offer significant potential for further research and industrial use.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-19(22-8-9-25-13-23-18(10-20(25)28)16-6-7-16)12-26-14-24-17(11-21(26)29)15-4-2-1-3-5-15/h1-5,10-11,13-14,16H,6-9,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURHZYNZTIJWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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